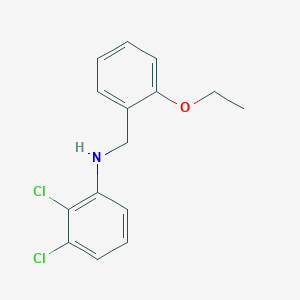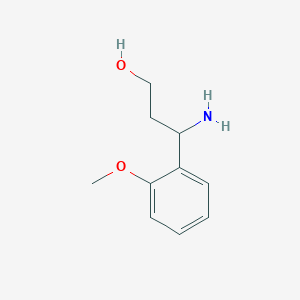
3-Amino-3-(2-methoxyphenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-3-(2-methoxyphenyl)propan-1-ol” is a chemical compound that belongs to the family of secondary and tertiary aliphatic amines. It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3/t9-/m1/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
Applications De Recherche Scientifique
Chemical Synthesis and Crystal Structure :
- The synthesis of various compounds related to 3-Amino-3-(2-methoxyphenyl)propan-1-ol has been explored. For instance, the synthesis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol involved the condensation reaction of related compounds, showcasing the structural complexity and the potential for creating intricate molecular architectures (Rivera, Ríos-Motta, & Bolte, 2022).
Enzymatic Resolution and Asymmetric Synthesis :
- The enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol has been studied for the production of valuable intermediates like (S)-dapoxetine. This highlights the compound's role in facilitating the synthesis of pharmacologically relevant molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents :
- Research has been conducted on derivatives of 3-amino-propan-1-ol for their cardioselective properties as beta-adrenoceptor blocking agents. This has implications in the development of cardiovascular drugs (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Synthesis and Biological Evaluation :
- The synthesis and evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers have been explored, with findings indicating non-toxicity and potential for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Pharmacokinetic Study and Quantification :
- A pharmacokinetic study involving LC-MS/MS method for the quantification of aminopropan-2-ol derivatives showcases the compound's relevance in understanding the dynamics of drug distribution and metabolism (Walczak, 2014).
Antimicrobial and Antiradical Activity :
- Studies have been conducted on the antimicrobial and antiradical activities of derivatives of 3-amino-propan-1-ol, indicating their potential in developing new antimicrobial agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Synthesis of Tertiary Amines and Corrosion Inhibition :
- Research on the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their role as corrosion inhibitors highlights the compound's utility in industrial applications (Gao, Liang, & Wang, 2007).
Safety and Hazards
While specific safety and hazard information for “3-Amino-3-(2-methoxyphenyl)propan-1-ol” is not available, compounds of similar structure often require careful handling. For instance, users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Propriétés
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-5,9,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPWDLVVJZLPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



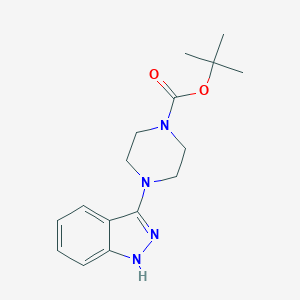

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)



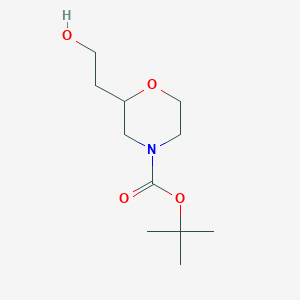
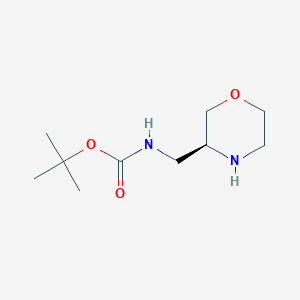
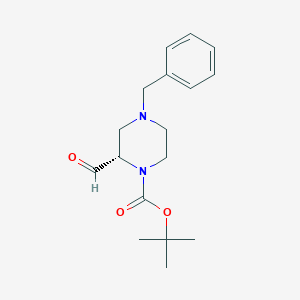

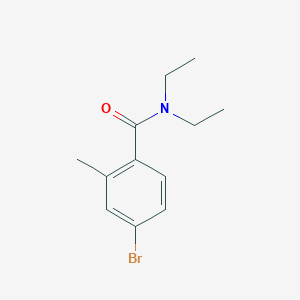

![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
